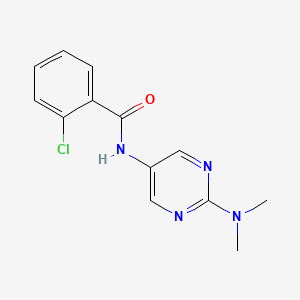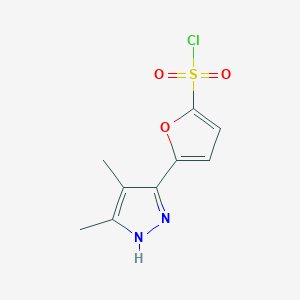
2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide” is a chemical compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, is a topic of interest for medicinal chemists . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiophene nucleus. The empirical formula is C4H2Cl2S, and the molecular weight is 153.03 .Scientific Research Applications
Synthesis and Radiosensitization
Research led by Threadgill et al. (1991) developed a series of nitrothiophene-5-carboxamides, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. Although not directly mentioning "2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide," this study highlights the broader context of thiophene derivatives' utility in enhancing radiotherapy outcomes through chemical modification (Threadgill et al., 1991).
Crystal Structure Analysis
Prabhuswamy and colleagues (2016) synthesized and analyzed the crystal structure of a closely related thiophene derivative. Their work emphasizes the importance of structural determination in understanding the physicochemical properties of thiophene compounds, which can inform the design of derivatives with desired biological activities (Prabhuswamy et al., 2016).
Polymerization Reactions
Cho et al. (1999) studied the polymerization kinetics of a thiophene dichloride derivative, revealing insights into the mechanism of polymer formation. This research is crucial for the development of thiophene-based polymers with specific properties, potentially including those derived from "this compound" (Cho et al., 1999).
Anticancer Activity
Atta and Abdel-Latif (2021) synthesized new thiophene derivatives and evaluated their anticancer activity. Their work suggests the potential of thiophene-2-carboxamide derivatives as effective anticancer agents, underscoring the relevance of chemical modification in enhancing therapeutic efficacy (Atta & Abdel‐Latif, 2021).
Functionalization and Sensing Activities
Wang et al. (2016) explored the functionalization of metal-organic frameworks with thiophene derivatives, demonstrating their sensing and magnetic properties. This research showcases the versatility of thiophene compounds in material science and their potential applications in sensors and electronic devices (Wang et al., 2016).
Future Directions
The future directions for “2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of therapeutic properties exhibited by thiophene derivatives . Additionally, the development of more efficient synthesis methods for thiophene derivatives could be a valuable area of future research .
Properties
IUPAC Name |
2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c1-7-3-8(2)5-9(4-7)16-13(17)10-6-11(14)18-12(10)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDCTBWBMXGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)



![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)
![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)



![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)

